l-Histidinol phosphate

Overview

Description

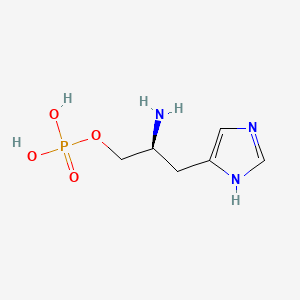

L-histidinol phosphate is a chemical compound with the molecular formula C6H12N3O4P. It is an intermediate in the biosynthesis of the amino acid histidine. This compound plays a crucial role in various biochemical pathways and is of significant interest in scientific research due to its involvement in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-histidinol phosphate can be synthesized through a series of enzymatic reactions. One common method involves the use of histidinol-phosphate aminotransferase, which catalyzes the transamination between imidazoleacetol phosphate and glutamate, leading to the production of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overexpress specific enzymes involved in the histidine biosynthetic pathway, thereby increasing the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: L-histidinol phosphate undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by histidinol-phosphate phosphatase, converting this compound into L-histidinol and inorganic phosphate.

Common Reagents and Conditions:

Transamination: Requires 2-oxoglutarate and the enzyme histidinol-phosphate aminotransferase.

Hydrolysis: Requires the enzyme histidinol-phosphate phosphatase and typically occurs under mild aqueous conditions.

Major Products:

Transamination: Produces 3-(imidazol-4-yl)-2-oxopropyl phosphate and L-glutamate.

Hydrolysis: Produces L-histidinol and inorganic phosphate.

Scientific Research Applications

L-histidinol phosphate has several applications in scientific research:

Biochemistry: It is used to study the histidine biosynthetic pathway and the regulation of enzyme activities involved in this pathway.

Genetic Engineering: Utilized in the development of genetically modified microorganisms for the overproduction of histidine.

Pharmaceuticals: Investigated for its potential role in the synthesis of histidine-derived pharmaceuticals and nutritional supplements.

Mechanism of Action

L-histidinol phosphate exerts its effects primarily through its role as an intermediate in the histidine biosynthetic pathway. It is converted to L-histidinol by the enzyme histidinol-phosphate phosphatase, and subsequently to histidine by histidinol dehydrogenase . The molecular targets and pathways involved include various enzymes such as histidinol-phosphate aminotransferase and histidinol-phosphate phosphatase, which facilitate the conversion of precursor molecules into histidine .

Comparison with Similar Compounds

L-histidinol phosphate can be compared with other intermediates in the histidine biosynthetic pathway, such as:

Imidazoleglycerol phosphate: Another intermediate that precedes this compound in the pathway.

Histidinol: The product of this compound hydrolysis, which is further converted to histidine.

Uniqueness: this compound is unique due to its specific role in the transamination and hydrolysis reactions that lead to the production of histidine. Its involvement in these key enzymatic steps distinguishes it from other intermediates in the pathway .

Biological Activity

l-Histidinol phosphate (HOLP) is a crucial intermediate in the biosynthesis of L-histidine, an essential amino acid. This compound plays a significant role in various biological processes, particularly in bacteria and plants. The following sections detail the biological activity of this compound, including its enzymatic functions, structural characteristics, and potential applications in medicine and agriculture.

Enzymatic Function

Histidinol Phosphate Phosphatase (HPP)

This compound is primarily acted upon by histidinol phosphate phosphatase (HPP), which catalyzes the hydrolysis of HOLP to l-histidinol and inorganic phosphate. This reaction is the penultimate step in the biosynthesis of L-histidine. HPP enzymes belong to the polymerase and histidinol phosphatase (PHP) family and are characterized by their trinuclear active site and a distorted (β/α)7-barrel protein fold.

The mechanism involves the following steps:

- Substrate Binding : HPP binds HOLP at its active site.

- Catalysis : The enzyme facilitates the hydrolysis reaction, which involves proton transfer and product dissociation.

- Product Formation : The end products are l-histidinol and inorganic phosphate.

The catalytic efficiency of HPP can vary significantly based on metal ion composition in its active site. For instance, recombinant HPP from Lactococcus lactis expressed under iron-free conditions showed a two-order magnitude improvement in catalytic efficiency compared to when iron was present .

Structural Characterization

Crystal structures of HPP have been determined using X-ray crystallography, revealing insights into its active site configuration and substrate interaction. Notably, different metal ions such as zinc and manganese can influence the enzyme's activity and stability .

Table 1: Catalytic Efficiency of HPP Variants

| Enzyme Variant | Metal Ions Used | K_m (μM) | k_cat (s^-1) | k_cat/K_m (mM^-1 s^-1) |

|---|---|---|---|---|

| HPP (Iron Present) | Fe²⁺ | 27.66 ± 2.39 | 0.99 ± 0.04 | 35.79 ± 4.51 × 10³ |

| HPP (Zinc Present) | Zn²⁺ | 31.98 ± 4.81 | 0.99 ± 0.07 | 30.96 ± 6.8 × 10³ |

Biological Significance

Role in Pathogenesis

In pathogens like Mycobacterium tuberculosis, enzymes involved in L-histidine biosynthesis are critical for survival and virulence. The identification of the histidinol phosphate phosphatase encoded by the Rv3137 gene highlights its potential as a drug target for antituberculosis therapies . Inhibitors targeting this enzyme could disrupt histidine synthesis, leading to impaired bacterial growth.

Potential Applications

Given that the biosynthetic pathway for L-histidine is absent in mammals, it presents an attractive target for developing herbicides, antifungal agents, and antibiotics . The unique structural features of HPP also make it a candidate for biotechnological applications where specific inhibition or modulation of histidine biosynthesis is desired.

Case Studies

Inhibitor Screening

Recent studies have focused on identifying small-molecule inhibitors of HPP from Mtb. Target-based screening revealed several compounds that effectively inhibit HolPase activity, providing a foundation for developing new therapeutic agents against tuberculosis .

Comparative Analysis with Other Organisms

Research comparing HPP from different bacterial species has shown variations in catalytic efficiency and substrate specificity, emphasizing evolutionary adaptations in enzyme function across different environments .

Properties

IUPAC Name |

[(2S)-2-amino-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N3O4P/c7-5(3-13-14(10,11)12)1-6-2-8-4-9-6/h2,4-5H,1,3,7H2,(H,8,9)(H2,10,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNDERHTHMWBSI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948559 | |

| Record name | (2S)-2-Amino-3-(1H-imidazol-4-yl)propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25679-93-0 | |

| Record name | L-Histidinol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25679-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-histidinol phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-Amino-3-(1H-imidazol-4-yl)propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.